

# Aneratrigine Hydrochloride: A Technical Guide to its Therapeutic Potential in Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Aneratrigine hydrochloride (formerly known as DSP-2230 and ANP-230) is a clinical-stage, peripherally restricted, small molecule being investigated for the treatment of neuropathic pain. It functions as a potent, non-selective blocker of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, all of which are critical mediators of pain signaling in the peripheral nervous system. This technical guide provides a comprehensive overview of the preclinical and clinical data available for Aneratrigine, detailing its mechanism of action, pharmacological profile, and therapeutic potential. The information presented herein is intended to inform and guide further research and development of this promising non-opioid analgesic.

### Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. Current treatment options are often associated with limited efficacy and dose-limiting side effects, highlighting the urgent need for novel analgesics with improved safety and tolerability profiles. Voltage-gated sodium channels (Navs) expressed in peripheral sensory neurons, particularly Nav1.7, Nav1.8, and Nav1.9, are genetically and pharmacologically validated targets for the treatment of pain.

Aneratrigine hydrochloride has emerged as a promising therapeutic candidate due to its unique pharmacological profile as a triple blocker of these key sodium channel subtypes.



#### **Mechanism of Action**

Aneratrigine exerts its analgesic effects by inhibiting the function of Nav1.7, Nav1.8, and Nav1.9 channels, which are predominantly expressed in peripheral nociceptive neurons.[1][2] These channels play distinct but complementary roles in the generation and propagation of pain signals.

- Nav1.7: Often referred to as a "threshold channel," Nav1.7 amplifies small, sub-threshold depolarizations in nociceptors, setting the gain for pain sensitivity.
- Nav1.8: This channel is responsible for the majority of the inward sodium current during the upstroke of the action potential in most nociceptors.
- Nav1.9: This channel generates a persistent sodium current that contributes to the resting membrane potential and modulates neuronal excitability.

By blocking these three channels, Aneratrigine is thought to raise the threshold for action potential generation, reduce the amplitude and frequency of neuronal firing, and ultimately dampen the transmission of pain signals from the periphery to the central nervous system. A key characteristic of Aneratrigine's mechanism is its "tonic block" of these channels, which is state- and use-independent.[3] This means it does not preferentially bind to a specific channel state (resting, open, or inactivated), a feature that distinguishes it from many other sodium channel blockers. Furthermore, Aneratrigine has been shown to cause a depolarizing shift in the activation curve of these channels.[3]

Below is a diagram illustrating the proposed mechanism of action of Aneratrigine in the context of the pain signaling pathway.



## Peripheral Nociceptor **Noxious Stimulus** (e.g., nerve injury) Membrane Aneratrigine Depolarization Hydrochloride Blockade Activation Nav1.7, Nav1.8, Nav1.9 Channels **Action Potential** Generation & Propagation Pain Signal Transmission to CNS Central Nervous System (Spinal Cord & Brain) Perception of Pain

#### Mechanism of Action of Aneratrigine Hydrochloride

Click to download full resolution via product page

Figure 1: Mechanism of Action of Aneratrigine Hydrochloride.



# Preclinical Pharmacology In Vitro Potency

The inhibitory activity of Aneratrigine against human Nav channel subtypes has been characterized using electrophysiological techniques. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Channel                                                       | IC50 (μM)                         |  |
|----------------------------------------------------------------------|-----------------------------------|--|
| Human Nav1.7                                                         | 7.1[4]                            |  |
| Human Nav1.8                                                         | 11.4[4]                           |  |
| Human Nav1.9                                                         | 6.7[4]                            |  |
| Human Nav1.5 (cardiac)                                               | >100 (low inhibitory activity)[3] |  |
| Rat Central Nav Channels                                             | Low inhibitory activity[3]        |  |
| Table 1: In Vitro Potency of Aneratrigine against Human Nav Channels |                                   |  |

### **Preclinical Efficacy in Neuropathic Pain Models**

Aneratrigine has demonstrated significant analgesic efficacy in a genetic mouse model of familial episodic pain syndrome (FEPS) carrying a gain-of-function mutation in the Nav1.9 channel (R222S).[5]



| Animal Model                                                             | Pain Modality        | Dosing Regimen   | Efficacy Outcome                             |
|--------------------------------------------------------------------------|----------------------|------------------|----------------------------------------------|
| Nav1.9 R222S Mutant<br>Mice                                              | Thermal Hyperalgesia | 3-30 mg/kg, p.o. | Dose-dependent reduction in hyperalgesia.[4] |
| Nav1.9 R222S Mutant<br>Mice                                              | Mechanical Allodynia | 3-30 mg/kg, p.o. | Dose-dependent reduction in allodynia. [4]   |
| Table 2: Efficacy of Aneratrigine in a Genetic Model of Neuropathic Pain |                      |                  |                                              |

Furthermore, a broader preclinical evaluation has shown that Aneratrigine possesses analgesic efficacy in a variety of neuropathic and inflammatory pain models.[1][2] Repeated administration has been noted to increase its potency.[2] Notably, when co-administered with standard-of-care analgesics such as pregabalin and morphine, Aneratrigine potentiated their anti-allodynic effects, suggesting potential for combination therapy.[1][2]

#### **Safety and Tolerability**

Preclinical studies have indicated a favorable safety profile for Aneratrigine. Due to its high selectivity for peripheral Nav subtypes and low penetration across the blood-brain barrier, it has shown negligible motor function impairment in rotarod and locomotor tests.[2][6] This peripheral restriction is a key differentiating feature that may translate to a lower incidence of central nervous system (CNS) side effects compared to non-selective sodium channel blockers.

### **Clinical Development**

Aneratrigine has completed several Phase 1 clinical trials in healthy volunteers in the United States, United Kingdom, and Japan.[6] These studies have demonstrated a tolerable safety profile.[6] A Phase 1/2 clinical trial has been initiated to evaluate the efficacy and safety of Aneratrigine in patients with familial infantile episodic limb pain, a rare genetic pain disorder driven by mutations in the Nav1.9 gene.[6]



## Experimental Protocols In Vitro Electrophysiology: Whole-Cell Patch Clamp

The inhibitory effects of Aneratrigine on Nav channels are typically assessed using whole-cell patch-clamp electrophysiology on cell lines stably expressing the human channel subtypes of interest.

- Cell Lines: HEK293 cells stably expressing human Nav1.7, Nav1.8, or Nav1.9.
- Recording Solutions:
  - Internal (Pipette) Solution (in mM): CsF 140, EGTA 1, HEPES 10, NaCl 10; adjusted to pH
     7.3 with CsOH.
  - External (Bath) Solution (in mM): NaCl 140, KCl 3, CaCl2 1, MgCl2 1, HEPES 10; adjusted to pH 7.3 with NaOH.
- Voltage Protocol:
  - Cells are held at a holding potential of -120 mV.
  - Sodium currents are elicited by a depolarizing step to 0 mV for 20 ms.
  - The effect of Aneratrigine is measured as the percentage inhibition of the peak sodium current.
  - For assessing state- and use-dependency, various voltage protocols with different holding potentials and stimulation frequencies are employed.[3]

Below is a workflow diagram for the in vitro electrophysiology experiments.





Click to download full resolution via product page

Figure 2: In Vitro Electrophysiology Workflow.

## In Vivo Behavioral Testing: Von Frey Test for Mechanical Allodynia

Mechanical allodynia in rodent models of neuropathic pain is commonly assessed using the von Frey filament test.

- Animals: Rodent models of neuropathic pain (e.g., Nav1.9 R222S mutant mice).
- Apparatus: A set of calibrated von Frey filaments with varying bending forces.







#### • Procedure:

- Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate.
- Von Frey filaments are applied to the plantar surface of the hind paw with sufficient force to cause slight buckling.
- A positive response is recorded if the animal exhibits a sharp withdrawal, flinching, or licking of the paw.
- The 50% paw withdrawal threshold is determined using the up-down method.
- Drug Administration: Aneratrigine or vehicle is administered orally (p.o.) at specified doses and time points before testing.

The logical relationship for assessing preclinical efficacy is depicted in the following diagram.





Preclinical Efficacy Assessment Logic

Click to download full resolution via product page

Figure 3: Preclinical Efficacy Assessment Logic.

#### **Future Directions and Conclusion**

Aneratrigine hydrochloride represents a promising, next-generation analgesic with a novel mechanism of action targeting key peripheral pain-sensing sodium channels. Its unique pharmacological profile, including its peripherally restricted action and triple blockade of Nav1.7, Nav1.8, and Nav1.9, suggests the potential for broad-spectrum efficacy in neuropathic pain with an improved safety profile over existing therapies. The ongoing clinical development, particularly in genetically defined pain disorders, will be crucial in validating its therapeutic potential. Further research into its pharmacokinetic and pharmacodynamic properties in



different patient populations and its potential in combination therapies is warranted. In conclusion, Aneratrigine holds significant promise as a non-opioid therapeutic for the management of chronic and debilitating neuropathic pain conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unique electrophysiological property of a novel Nav1.7, Nav1.8, and Nav1.9 sodium channel blocker, ANP-230 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. AlphaNavi Pharma Inc., Announces Initiation of a Phase 1/2 Clinical Trial of ANP-230 in Patients with Familial Infantile Episodic Limb Pain AlphaNavi Pharma株式会社 [alphanavi.com]
- To cite this document: BenchChem. [Aneratrigine Hydrochloride: A Technical Guide to its Therapeutic Potential in Neuropathic Pain]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369953#potential-therapeutic-applications-of-aneratrigine-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com